4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1'-biphenyl
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Overview
Description
4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes a nitro group, a propylsulfanyl group, and a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl typically involves multiple steps, including nucleophilic aromatic substitution and Suzuki–Miyaura coupling reactions. The nucleophilic aromatic substitution reaction is facilitated by the presence of electron-withdrawing groups such as the nitro group, which activates the aromatic ring towards nucleophilic attack . The Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
While specific industrial production methods for 4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride, while nucleophilic substitutions may involve strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the substituents introduced.
Scientific Research Applications
4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-Nitro-3-(propylsulfanyl)phenoxy]-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The nitro group can participate in redox reactions, while the propylsulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl ether derivatives: Compounds with similar nitro and ether functionalities.
Biphenyl derivatives: Compounds with a biphenyl backbone but different substituents.
Properties
CAS No. |
61167-00-8 |
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Molecular Formula |
C21H19NO3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-nitro-4-(4-phenylphenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C21H19NO3S/c1-2-14-26-21-15-19(12-13-20(21)22(23)24)25-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-13,15H,2,14H2,1H3 |
InChI Key |
OKRLWGUBXHSEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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